5-Bromopentan-2-one

Catalog No.
S662403
CAS No.
3884-71-7
M.F
C5H9BrO
M. Wt
165.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromopentan-2-one

CAS Number

3884-71-7

Product Name

5-Bromopentan-2-one

IUPAC Name

5-bromopentan-2-one

Molecular Formula

C5H9BrO

Molecular Weight

165.03 g/mol

InChI

InChI=1S/C5H9BrO/c1-5(7)3-2-4-6/h2-4H2,1H3

InChI Key

HTKABMPGOHRVCT-UHFFFAOYSA-N

SMILES

CC(=O)CCCBr

Canonical SMILES

CC(=O)CCCBr

The exact mass of the compound 5-Bromopentan-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Bromopentan-2-one (CAS 3884-71-7) is a highly reactive, bifunctional aliphatic building block characterized by a terminal primary bromide and a C2 ketone moiety. In industrial and medicinal chemistry, it is primarily procured as a versatile C5-alkylating agent and cyclization precursor. Its dual functionality allows for sequential or tandem synthetic operations, such as rapid N-alkylation followed by carbonyl-directed functionalization, or ketalization followed by Grignard reagent formation [1]. For procurement and process chemistry, its core value lies in its superior leaving-group kinetics compared to chlorinated analogs, enabling significantly milder reaction conditions, shorter reaction times, and higher yields in the synthesis of complex active pharmaceutical ingredients (APIs) and steroidal intermediates [2].

Substituting 5-bromopentan-2-one with its cheaper and more shelf-stable chlorinated analog, 5-chloropentan-2-one, often leads to severe process inefficiencies and reduced overall yields. The reduced electrophilicity and higher bond dissociation energy of the carbon-chlorine bond necessitate harsher alkylation conditions, extended reaction times, or the mandatory addition of halide-exchange catalysts (e.g., TBAI) [1]. In sensitive multi-step syntheses, such as the preparation of steroidal A-rings or the alkylation of delicate N-heterocycles, these elevated temperatures can cause thermal degradation of intermediates or unwanted side reactions at the ketone moiety. Consequently, the bromo-compound is the strictly preferred precursor when mild conditions, rapid initiation, and high-yield conversions are critical to the manufacturing workflow [2].

N-Alkylation Efficiency in API Heterocycle Synthesis

In the synthesis of complex N-heterocycles, such as isoquinolinone cores for PARP7 inhibitors, 5-bromopentan-2-one achieves complete alkylation in approximately 4 hours at room temperature to mild heating using standard bases like Cs2CO3 in DMF [1]. In contrast, utilizing 5-chloropentan-2-one for similar aliphatic chain additions typically requires extended overnight heating (>80 °C) or the addition of stoichiometric iodide catalysts to overcome the higher activation energy of the C-Cl bond [2].

Evidence DimensionAlkylation reaction time and conditions
Target Compound DataComplete conversion in ~4 hours under mild conditions (Cs2CO3, DMF)
Comparator Or Baseline5-Chloropentan-2-one (Requires overnight heating at >80 °C or TBAI catalysis)
Quantified DifferenceReduces reaction time by >50% and eliminates the need for elevated temperatures or exogenous catalysts
ConditionsBase-promoted N-alkylation of heterocyclic scaffolds

Procuring the bromo-derivative streamlines API manufacturing by eliminating the need for halide-exchange catalysts and reducing thermal degradation of sensitive intermediates.

Low-Temperature Grignard Initiation for Steroid Synthesis

When protected as a 2,2-dimethylpropylene ketal, 5-bromopentan-2-one readily reacts with magnesium chips at 0–20 °C to form the corresponding Grignard reagent, which is a critical 5-carbon source for the A-ring of 19-norandrostenedione (achieving a 61% overall yield from the diketo acid) [1]. The corresponding 5-chloropentan-2-one ketal exhibits delayed initiation and requires higher temperatures to form the Grignard reagent, which increases the likelihood of deleterious Wurtz-type homocoupling side reactions.

Evidence DimensionGrignard initiation temperature
Target Compound DataInitiates reliably at 0–20 °C
Comparator Or Baseline5-Chloropentan-2-one ketal (Requires elevated temperatures for initiation)
Quantified DifferenceEnables initiation at near-freezing temperatures, suppressing Wurtz coupling and maximizing downstream yield (61%)
ConditionsMagnesium chips in THF, 0–20 °C

Reliable Grignard initiation at lower temperatures is critical for maximizing yield and reproducibility in high-value steroidal precursor manufacturing.

Spontaneous Cyclization Propensity and Leaving Group Reactivity

The extreme reactivity of the primary bromide in 5-bromopentan-2-one is demonstrated by its propensity to undergo base-catalyzed intramolecular cyclization. Pure samples of the bromo-compound can auto-cyclize to cyclopropylmethyl ketone within 48 hours at room temperature merely upon contact with the mild basic surface of soda glass [1]. In stark contrast, 5-chloropentan-2-one remains stable under identical conditions and requires significantly stronger bases and elevated temperatures to achieve ring closure.

Evidence DimensionRoom-temperature cyclization timeline on mild basic surfaces
Target Compound DataCyclizes within 48 hours
Comparator Or Baseline5-Chloropentan-2-one (Remains unreacted/stable)
Quantified DifferenceDemonstrates vastly superior leaving-group capacity, enabling cyclization under minimal basic conditions
ConditionsRoom temperature exposure to soda glass (mild basic surface)

While necessitating cold storage (-10 °C), this high intrinsic reactivity is precisely why buyers select the bromo-compound for low-temperature, base-catalyzed cyclization pathways where the chloro-analog fails.

Synthesis of Steroidal A-Rings and Hormonal APIs

Due to its reliable low-temperature Grignard initiation, 5-bromopentan-2-one (post-ketalization) is the optimal 5-carbon building block for constructing the A-ring of 19-norsteroids, such as 19-norandrostenedione. Its use minimizes Wurtz coupling side reactions compared to chloro-analogs, ensuring high yields in multi-step hormonal API synthesis[1].

Mild-Condition N-Alkylation for Targeted Therapeutics

In the development of PARP7 inhibitors, integrin antagonists, and other complex N-heterocyclic drugs, 5-bromopentan-2-one serves as a highly efficient bifunctional linker. Its superior leaving group allows for rapid N-alkylation under mild basic conditions (e.g., Cs2CO3 in DMF), preserving the integrity of delicate scaffolds and leaving the ketone available for subsequent functionalization[2].

Precursor for Cyclopropyl Ketone Derivatives

Leveraging its high propensity for intramolecular ring closure, this compound is the preferred precursor for the base-catalyzed synthesis of cyclopropylmethyl ketones. It allows manufacturers to achieve cyclization at lower temperatures and with milder bases than would be required if utilizing 5-chloropentan-2-one[3].

XLogP3

1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H227 (100%): Combustible liquid [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

3884-71-7

Wikipedia

2-Pentanone, 5-bromo-

General Manufacturing Information

2-Pentanone, 5-bromo-: INACTIVE

Dates

Last modified: 08-15-2023

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